1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine
Description
1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a sulfonamide-containing piperazine derivative featuring a pyrazole-substituted phenyl group. Its structure combines a sulfonylpiperazine core with a 1H-pyrazole moiety, enabling diverse intermolecular interactions critical for receptor binding.
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C14H18N4O2S/c1-17-8-10-18(11-9-17)21(19,20)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
InChI Key |
JCYLROJRLSLJSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 4-(1H-pyrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antidiabetic Properties
The compound is closely associated with Teneligliptin, which acts as a DPP-4 (dipeptidyl peptidase-4) inhibitor. This mechanism enhances insulin secretion and decreases glucagon levels in the bloodstream, thereby improving glycemic control in patients with type 2 diabetes.
Case Study: Efficacy in Type 2 Diabetes
In clinical trials, Teneligliptin demonstrated significant reductions in HbA1c levels compared to placebo groups. A study published in Diabetes Care indicated that patients treated with Teneligliptin showed an average HbA1c reduction of 0.8% after 24 weeks of treatment . The structural similarity of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine to Teneligliptin suggests potential similar efficacy.
Anticancer Activity
Research has also suggested that derivatives of piperazine exhibit anticancer properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with specific cellular pathways.
Data Table: Anticancer Activity
Neuroprotective Effects
Recent studies have indicated that compounds similar to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Study: Neuroprotection in Animal Models
An animal model study showed that administration of piperazine derivatives resulted in reduced neuroinflammation and improved cognitive function in mice subjected to neurotoxic agents . These findings suggest a promising avenue for further research into the neuroprotective capabilities of this compound.
Synthetic Pathways
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves multiple steps, including the formation of the piperazine ring and subsequent sulfonation reactions. The use of environmentally friendly solvents and reagents has been emphasized to enhance yield and reduce toxicity during synthesis .
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Kinase Inhibition
Sulfonylpiperazine derivatives are frequently explored as kinase inhibitors. For instance, 1-methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol (CHMSA compound) exhibits efficacy against chemotherapy-resistant cancers and inflammatory disorders .
Antimicrobial and Antitumor Effects
The 4-(methylsulfonyl)piperazin-1-ium chloride derivative demonstrates antimicrobial activity, attributed to the sulfonyl group’s electronegativity and piperazine’s conformational flexibility . Pyrazole-containing analogs, such as N-{1-[4-(3,4-dihydroisoquinoline-2(1H)-carbonyl)phenyl]-3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide, show antitumor effects via apoptosis induction .
Physicochemical Data
Biological Activity
1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that belongs to the class of piperazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can be represented as follows:
This structure includes a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group in 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine enhances its antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, related pyrazole compounds have exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs . The sulfonamide component is believed to play a role in modulating inflammatory pathways.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely reported. Compounds similar to 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have noted that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines .
Synthesis
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Piperazine Formation : The piperazine ring is synthesized from dihaloalkanes and amines.
- Sulfonation : The introduction of the sulfonamide group is performed using chlorosulfonic acid or similar reagents.
A detailed synthetic pathway can be summarized in the following table:
| Step | Reaction Type | Reagents Used | Product |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carbonyl | Pyrazole derivative |
| 2 | Alkylation | Dihaloalkane + Amine | Piperazine derivative |
| 3 | Sulfonation | Chlorosulfonic acid | Sulfonamide derivative |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant inhibition rates compared to standard antibiotics .
- Anti-inflammatory Research : Compounds were evaluated for their ability to reduce inflammation markers in vitro, with some demonstrating superior efficacy compared to traditional NSAIDs .
- Anticancer Trials : In vitro studies on cancer cell lines revealed that specific modifications in the pyrazole ring led to enhanced apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
